2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol . This compound is characterized by the presence of a quinoline ring system and a methoxyphenyl group, making it a unique structure in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinoline derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the quinoline derivative with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide
- N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
- N-(4-(3,4-dihydro-2H-quinoline-1-sulfonyl)-phenyl)-acetamide
Uniqueness
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-8-15(9-11-16)19-18(21)13-20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUUFGQAHSYARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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